![molecular formula C8H9NO2 B093709 Methyl 2-methylisonicotinate CAS No. 16830-24-3](/img/structure/B93709.png)
Methyl 2-methylisonicotinate
Overview
Description
Methyl 2-methylisonicotinate is a chemical compound with the molecular formula C8H9NO2 . It is used in the synthesis of luminophore for luminescent metal-organic framework (MOF) and as a pyridine-based anolyte material that undergoes two reversible reductions in solutions with Li-ion electrolytes .
Molecular Structure Analysis
Methyl 2-methylisonicotinate has a molecular weight of 151.16 g/mol . The molecular structure consists of a pyridine ring attached to methyl carboxylate .Physical And Chemical Properties Analysis
Methyl 2-methylisonicotinate has a molecular weight of 151.16 g/mol . It has a topological polar surface area of 39.2 Ų . It has a rotatable bond count of 2 . The exact mass is 151.063328530 g/mol .Scientific Research Applications
Thrips Pest Management
“Methyl 2-methylisonicotinate” is a non-pheromone semiochemical that has been extensively studied for its potential in thrips pest management . It has been shown to influence the movement of thrips, leading to increased trap capture of at least 12 thrips species .
Mass Trapping
This compound has the potential to be used in mass trapping strategies. By attracting thrips to traps, it can help reduce the population of these pests in a given area .
Lure and Kill
“Methyl 2-methylisonicotinate” can also be used in a “lure and kill” strategy. This involves attracting thrips to a specific location where they can then be eliminated .
Lure and Infect
Similarly, this compound can be used in a “lure and infect” strategy. This involves attracting thrips to a location where they can be infected with a pathogen or parasite that will subsequently kill them .
Behavioural Synergist
“Methyl 2-methylisonicotinate” can act as a behavioural synergist in conjunction with insecticides. This means that it can enhance the effectiveness of insecticides, making them more efficient at killing thrips .
Synthesis of Other Substances
In industrial settings, “Methyl 2-methylisonicotinate” is used as a laboratory chemical, where it aids in the synthesis of other substances .
Safety and Hazards
While specific safety and hazard information for Methyl 2-methylisonicotinate is not available, it is generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Methyl 2-methylisonicotinate is being investigated for a variety of uses in thrips pest management. It is being mainly used as a lure in combination with coloured sticky traps for enhanced monitoring of thrips in greenhouses . Research indicates that this non-pheromone semiochemical has the potential to be used for other thrips management strategies such as mass trapping, lure and kill, lure and infect, and as a behavioural synergist in conjunction with insecticides, in a range of indoor and outdoor crops .
Mechanism of Action
Target of Action
Methyl 2-methylisonicotinate, also known as Methyl isonicotinate , is primarily used as a semiochemical . Its primary targets are thrips, a type of insect pest . The compound influences the movement of thrips, making it an effective tool for pest management .
Mode of Action
It is known that the compound influences the movement of thrips . This suggests that it may interact with the olfactory receptors of these insects, altering their behavior and making them more likely to be trapped .
Biochemical Pathways
Given its role as a semiochemical, it likely interacts with the olfactory system of thrips, potentially affecting signal transduction pathways related to insect behavior .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 2-methylisonicotinate is limited . It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
The primary result of Methyl 2-methylisonicotinate’s action is the alteration of thrips behavior, leading to increased trap capture of these pests . This makes it an effective tool for monitoring and managing thrips populations in various settings, including greenhouses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2-methylisonicotinate. For instance, its effectiveness as a semiochemical may vary depending on the specific species of thrips present, as well as environmental conditions such as temperature and humidity
properties
IUPAC Name |
methyl 2-methylpyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-5-7(3-4-9-6)8(10)11-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUNWJWOJPWLNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468273 | |
Record name | methyl 2-methylisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methylisonicotinate | |
CAS RN |
16830-24-3 | |
Record name | methyl 2-methylisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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